2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is also known by its chemical name, PTMA, and is a member of the pyridazine family of compounds. PTMA has been studied extensively for its ability to modulate various biological pathways and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Evaluation
Recent studies have focused on the synthesis of novel derivatives incorporating the chemical structure of "2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" and their subsequent biological activity evaluation. For example, research conducted by Asmaa M. Fahim and Eman H. I. Ismael (2019) investigated the antimicrobial activity of new sulphonamide derivatives. These derivatives displayed significant antimicrobial properties, with certain compounds exhibiting high activity against various strains. Computational calculations were also performed to correlate the experimental findings with theoretical predictions, thus providing insights into the potential mechanisms of action (Fahim & Ismael, 2019).
Anticancer Agents
Another area of application is in the development of anticancer agents. A study by A. Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. These compounds were found to have selective cytotoxicity against certain human cancer cell lines, indicating their potential as anticancer agents. The structural elucidation and biological evaluation process provide a foundational approach for further drug development (Evren et al., 2019).
Structure-Activity Relationships
Investigations into the structure-activity relationships of compounds incorporating elements of the "2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" structure have also been conducted. Markian M. Stec et al. (2011) explored the impact of various 6,5-heterocycles on the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This research aimed to improve the compounds' metabolic profiles, which is crucial for the development of effective therapeutic agents (Stec et al., 2011).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAOLWOBTGMJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.